REACTION_CXSMILES
|
N1(C2C=CC(C([N:13]3[C:17]4[CH:18]=[C:19]([C:21]([O:23][CH3:24])=[O:22])[S:20][C:16]=4[C:15]([NH:25][C:26](=[O:39])[C:27]4[CH:32]=[CH:31][C:30]([N:33]5[CH2:38][CH2:37][O:36][CH2:35][CH2:34]5)=[CH:29][CH:28]=4)=[N:14]3)=O)=CC=2)CCOCC1>CO.CCN(CC)CC>[N:33]1([C:30]2[CH:31]=[CH:32][C:27]([C:26]([NH:25][C:15]3[C:16]4[S:20][C:19]([C:21]([O:23][CH3:24])=[O:22])=[CH:18][C:17]=4[NH:13][N:14]=3)=[O:39])=[CH:28][CH:29]=2)[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1
|
Name
|
methyl 1-(4-morpholin-4-ylbenzoyl)-3-[(4-morpholin-4-ylbenzoyl)amino]-1H-thieno[3,2-c]pyrazole-5-carboxylate
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C1=CC=C(C(=O)N2N=C(C3=C2C=C(S3)C(=O)OC)NC(C3=CC=C(C=C3)N3CCOCC3)=O)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCN(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the precipitate
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Type
|
CUSTOM
|
Details
|
triturated with hot methyl alcohol
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying at 40° C. under vacuum 2.4 g of title compound
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
N1(CCOCC1)C1=CC=C(C(=O)NC=2C3=C(NN2)C=C(S3)C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |